2-Fluoro-5-(thiophen-3-YL)benzoic acid

Beschreibung

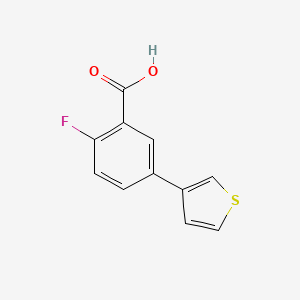

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-5-thiophen-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2S/c12-10-2-1-7(5-9(10)11(13)14)8-3-4-15-6-8/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYISDRCRIVBKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40688563 | |

| Record name | 2-Fluoro-5-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261993-00-3 | |

| Record name | Benzoic acid, 2-fluoro-5-(3-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261993-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 5 Thiophen 3 Yl Benzoic Acid

Retrosynthetic Disconnection Analysis of the Chemical Compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 2-Fluoro-5-(thiophen-3-YL)benzoic acid, two main disconnection approaches are considered.

The most logical disconnection is at the carbon-carbon bond between the benzoic acid ring and the thiophene (B33073) ring. This leads to two key precursors: a substituted fluorobenzoic acid derivative and a thiophene derivative. This approach is highly favored due to the prevalence of robust cross-coupling methodologies.

A second, less common, disconnection involves the formation of the benzoic acid moiety from a pre-formed biaryl system. This could involve the oxidation of a methyl group or the hydrolysis of a nitrile on a 2-fluoro-5-(thiophen-3-yl)toluene or benzonitrile (B105546) precursor, respectively. researchgate.net

Classical Approaches to Substituted Benzoic Acids

Traditional methods for the synthesis of substituted benzoic acids can be adapted to prepare the fluorobenzoic acid fragment of the target molecule.

Carboxylation Strategies

Carboxylation involves the introduction of a carboxylic acid group onto an aromatic ring. One common method is the Grignard reaction, where an aryl magnesium halide is treated with carbon dioxide. For instance, 3-bromo-4-fluorotoluene (B1266451) could be converted to its Grignard reagent and then carboxylated to yield 2-fluoro-5-methylbenzoic acid. ossila.com However, the presence of other reactive functional groups can limit the applicability of this method.

Hydrolysis and Oxidation Reactions

Hydrolysis of nitriles or amides offers a reliable route to carboxylic acids. For example, a precursor such as 2-fluoro-5-bromobenzonitrile could be synthesized and then subjected to acidic or basic hydrolysis to yield 2-fluoro-5-bromobenzoic acid.

Oxidation of an alkyl group, typically a methyl group, on the aromatic ring is another classical approach. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can convert a toluene (B28343) derivative, such as 3-bromo-4-fluorotoluene, into the corresponding benzoic acid. organic-chemistry.orgncert.nic.in However, these harsh conditions may not be compatible with sensitive functional groups on the thiophene ring if the biaryl system is already formed. organic-chemistry.org

Advanced Cross-Coupling Strategies for Aryl-Thiophene Linkage

The formation of the aryl-thiophene bond is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high yields and excellent functional group tolerance. numberanalytics.com

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. numberanalytics.comtcichemicals.com This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.commdpi.com

For the synthesis of this compound, a common strategy is to couple 5-bromo-2-fluorobenzoic acid with thiophene-3-boronic acid. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), and requires a base like sodium carbonate or potassium phosphate. nih.govsemanticscholar.org The choice of solvent, ligand, and base can significantly influence the reaction's efficiency. numberanalytics.com

| Reactant A | Reactant B | Catalyst | Base | Solvent | Yield |

| 5-Bromo-2-fluorobenzoic acid | Thiophene-3-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Excellent |

| 2-Fluoro-5-iodobenzoic acid | Thiophene-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | Good |

This table represents typical conditions for Suzuki-Miyaura coupling and not specific experimental results for the target compound.

Stille and Negishi Coupling Variations

While the Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions like the Stille and Negishi couplings offer alternative synthetic routes. numberanalytics.com

The Stille coupling utilizes an organotin reagent in place of the organoboron compound. organic-chemistry.orgwikipedia.orgyoutube.com For instance, 5-bromo-2-fluorobenzoic acid could be coupled with 3-(tributylstannyl)thiophene. youtube.com A primary advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. wikipedia.org However, the toxicity of organotin compounds is a significant drawback. organic-chemistry.orgyoutube.com

The Negishi coupling employs an organozinc reagent, which is generally more reactive than the corresponding organoboron or organotin compounds. organic-chemistry.orgwikipedia.org This heightened reactivity can be advantageous for less reactive aryl chlorides. wikipedia.orggoogle.com The synthesis could proceed by coupling an organozinc derivative of thiophene with 5-bromo-2-fluorobenzoic acid in the presence of a palladium or nickel catalyst. wikipedia.org The air-sensitivity of organozinc reagents necessitates careful handling under inert conditions. frontiersin.org

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |

| Stille Coupling | Organostannane | Palladium | High functional group tolerance, stable reagents. numberanalytics.comwikipedia.org | Toxicity of tin compounds. organic-chemistry.orgyoutube.com |

| Negishi Coupling | Organozinc | Palladium or Nickel | High reactivity, good for less reactive halides. numberanalytics.comwikipedia.org | Air-sensitive reagents. frontiersin.org |

This table provides a comparative overview of Stille and Negishi couplings.

Copper-Mediated Cross-Coupling Reactions

The formation of the biaryl scaffold of this compound can be achieved through copper-mediated cross-coupling reactions, most notably the Ullmann reaction. This classic method involves the coupling of two aryl halides in the presence of copper, typically at elevated temperatures. organic-chemistry.orgyoutube.com The reaction proceeds via an organocopper intermediate, which, after oxidative addition of a second aryl halide and subsequent reductive elimination, forms the new aryl-aryl bond. organic-chemistry.org

While traditionally used for symmetrical biaryl synthesis, modifications of the Ullmann-type reaction can be applied to create unsymmetrical products. organic-chemistry.org For the synthesis of the target molecule, this would involve coupling a derivative of 3-halothiophene with a 5-halo-2-fluorobenzoic acid derivative. The reactivity of the aryl halides is a critical factor, with iodides being more reactive than bromides or chlorides. youtube.com

Modern advancements in copper catalysis, often referred to as Ullmann-type or Chan-Lam couplings, have introduced milder reaction conditions and broader substrate scopes. mdpi.comnih.gov These methods often use copper(I) or copper(II) salts as catalysts, sometimes in conjunction with ligands, to facilitate the coupling of aryl halides with various nucleophiles, including arylboronic acids. mdpi.comresearchgate.net For instance, the coupling of an aryl halide with an arylboronic acid can be promoted by a copper catalyst in the presence of a base. While palladium is more common for Suzuki-Miyaura couplings, copper catalysis presents a more economical alternative. researchgate.net A notable reagent in this context is copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which has been used to facilitate the coupling of boronic acids with various sulfur-containing compounds. organic-chemistry.orgnih.gov

The choice of solvent, base, and temperature is crucial for the success of these reactions. Non-polar solvents and weak bases like cesium carbonate (Cs₂CO₃) have been found to be effective in modern Ullmann-type reactions. mdpi.comnih.gov

Table 1: Comparison of Selected Copper-Mediated Coupling Conditions

| Catalyst/Reagent | Coupling Partners | Base | Solvent | Temperature (°C) | Yield | Reference |

| Cu powder | Aryl Iodide + Aryl Iodide | - | - | ~200 | Variable | organic-chemistry.org |

| Cu-NPs | Aryl Halide + Phenol | Cs₂CO₃ | DMF | 120 | 65-92% | mdpi.com |

| CuI/Picolinic Acid | Aryl Halide + Phenol | K₃PO₄ | DMSO | Mild | Good | nih.gov |

| Cu₂O/Ligand | Aryl Bromide + Phenol | Cs₂CO₃ | Acetonitrile | 50-60 | Good | mdpi.com |

Directed C-H Functionalization Routes for Direct Thiophene Arylation

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of biaryl compounds. This approach avoids the pre-functionalization (e.g., halogenation or boronation) of one of the coupling partners, reducing the number of synthetic steps and minimizing waste. clockss.orgeuropa.eu For the synthesis of this compound, this would involve the direct coupling of a thiophene core with a functionalized fluorinated benzoic acid.

Palladium-catalyzed C-H arylation is a prominent method in this field. researchgate.net The reaction typically involves a palladium catalyst, a ligand, a base, and an aryl halide coupling partner. The challenge in the C-H functionalization of thiophenes lies in controlling the regioselectivity, as multiple C-H bonds are available for activation. researchgate.net

Regioselective C-H Activation on Thiophene Substrates

Controlling the position of arylation on the thiophene ring is a critical aspect of synthesizing the desired 3-substituted isomer. The regioselectivity of C-H activation is influenced by both the electronic properties of the thiophene ring and the steric environment around the C-H bonds. nih.gov

For 3-substituted thiophenes, C-H activation can occur at either the C2 or C5 position. The outcome is often dictated by the nature of the substituent at the 3-position and the catalytic system employed. nih.gov For example, using a combination of a Grignard reagent like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidine) can induce selective metalation at the less sterically hindered C5 position, which can then undergo a transition metal-catalyzed cross-coupling with an aryl halide to yield the 3,5-disubstituted thiophene. clockss.org

Furthermore, the choice of ligand in palladium-catalyzed reactions can direct the arylation to a specific position. It has been demonstrated that different ligands can selectively promote either C2 or C5 arylation of 3-substituted thiophenes, a concept known as regiodivergent synthesis. nih.gov This catalyst control offers a sophisticated tool for accessing specific isomers that might be challenging to obtain through classical methods. nih.gov Research has also shown that employing a directing group, which can be temporarily attached to the thiophene substrate, can guide the catalyst to a specific C-H bond, thereby ensuring high regioselectivity. acs.org

Table 2: Conditions for Regioselective C-H Arylation of 3-Substituted Thiophenes

| Catalyst System | Reagent/Additive | Position Selectivity | Key Feature | Reference |

| Ni or Pd catalyst | TMPMgCl·LiCl | C5 (less hindered) | Selective deprotonation/metalation | clockss.org |

| Pd(OAc)₂/2,2'-bipyridyl | Aryl Halide | C2 (α-arylation) | Ligand-controlled selectivity | researchgate.net |

| Pd(OAc)₂/P[OCH(CF₃)₂]₃ | Aryl Halide | C3/C4 (β-arylation) | Bulky, electron-deficient ligand | researchgate.net |

| Rh catalyst/Directing Group | Aryl Halide | Directed position | Use of a removable directing group | acs.org |

Late-Stage Fluorination Methodologies

Introducing a fluorine atom in the final steps of a synthetic sequence, known as late-stage fluorination (LSF), is a highly valuable strategy in medicinal chemistry. nih.govnih.gov This approach allows for the rapid diversification of complex molecules and the synthesis of fluorinated analogues for structure-activity relationship studies. For the target compound, LSF could involve fluorinating a pre-formed 5-(thiophen-3-yl)benzoic acid scaffold.

Several methods for LSF on aromatic systems have been developed. A prominent approach involves the transition metal-catalyzed fluorination of arylboronic acids or their derivatives. nih.govharvard.edu Palladium-catalyzed methods, for instance, use an electrophilic fluorine source like Selectfluor® in the presence of a palladium catalyst to convert arylboronic acids to aryl fluorides. nih.gov This transformation is notable for its broad functional group tolerance, accommodating ketones, esters, and even carboxylic acids. acs.org

Silver-mediated fluorination offers another powerful route. Arylboronic acids can be converted to the corresponding aryl fluorides using reagents like silver(I) triflate (AgOTf) and Selectfluor®. acs.org A key advantage of some silver-catalyzed methods is their exceptional tolerance for functional groups, including heterocycles and protic groups like alcohols. nih.gov

Direct C-H fluorination is an even more advanced strategy, aiming to convert an aromatic C-H bond directly to a C-F bond. nih.gov While challenging, methods are emerging that use specialized catalysts to achieve this transformation, offering a highly efficient route to fluorinated compounds. nih.govresearchgate.net

Table 3: Overview of Late-Stage Aromatic Fluorination Methods

| Method | Substrate | Key Reagents | Metal | Key Features | Reference |

| Catalytic Fluorination | Arylboronic Acid/Ester | Selectfluor® | Palladium | Good functional group tolerance. nih.govacs.org | |

| Mediated Fluorination | Arylboronic Acid | AgOTf, Selectfluor® | Silver | One-pot procedure from C-H borylation. acs.org | |

| Mediated Fluorination | Aryl Stannane | AgF or Ag₂CO₃ | Silver | Tolerates complex, functionalized molecules. nih.gov | |

| Direct C-H Fluorination | Arene | Mn(salen)OTs, [¹⁸F]Fluoride | Manganese | For PET imaging, rapid labeling. nih.govresearchgate.net | |

| Copper-Mediated Fluorination | Arylboronate Ester | (tBuCN)₂CuOTf, AgF | Copper | Mild conditions, proceeds via Cu(III) intermediate. nih.gov |

Stereoselective Synthesis Considerations for Related Analogues

While this compound is an achiral molecule, related analogues possessing stereogenic centers are of significant interest in fields like materials science and medicinal chemistry. The synthesis of such chiral analogues requires stereoselective methods to control the three-dimensional arrangement of atoms.

Chirality can be introduced into thiophene-based structures in several ways. One approach is to functionalize the thiophene ring with a chiral substituent. For example, new chiral polythiophenes have been synthesized from monomers functionalized at the 3-position with a pendant containing a stereogenic sulfur atom, such as a sulfoxide. rsc.org The synthesis of these monomers often involves asymmetric oxidation of a prochiral sulfide (B99878) to create the chiral sulfoxide. researchgate.netiaea.org

Another strategy involves the asymmetric synthesis of side chains attached to the thiophene ring. For instance, the Suzuki cross-coupling reaction between 3-thiopheneboronic acid and a chiral oxazoline (B21484) derivative has been used to prepare optically active thiophene monomers. nih.gov

Furthermore, asymmetric catalysis can be employed to create stereocenters during the construction of the molecular framework. Vanadium complexes with chiral Schiff base ligands derived from thiophene have been shown to catalyze the asymmetric oxidation of sulfides, producing chiral sulfoxides with high enantioselectivity. researchgate.netiaea.org These examples highlight that while the parent compound is achiral, the broader class of thiophene-containing benzoic acids includes chiral molecules whose synthesis and properties are dictated by stereochemistry.

Green Chemistry Principles and Sustainable Synthetic Routes

Safer Solvents: Many cross-coupling reactions traditionally use polar aprotic solvents like DMF, DMAc, or NMP, which are now considered undesirable due to toxicity and environmental concerns. acs.org Research has focused on replacing these with greener alternatives. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as superior replacements in certain cross-coupling reactions, offering improved safety profiles and biodegradability. nsf.gov Aqueous solvent systems, sometimes with the aid of surfactants or phase-transfer catalysts, are also a key focus of green cross-coupling chemistry, reducing reliance on organic solvents altogether. rsc.orgresearchgate.net

Atom Economy and Process Design: C-H functionalization routes (Section 2.4) are inherently greener than traditional cross-coupling methods because they improve atom economy by eliminating the need for pre-functionalized substrates. europa.eu Another significant advancement is the use of flow chemistry. Performing syntheses in continuous flow reactors offers enhanced safety, better temperature and pressure control, improved reproducibility, and easier scalability compared to traditional batch processes. researchgate.netspringerprofessional.de This technology is particularly well-suited for the synthesis of heterocyclic compounds and allows for the telescoping of multiple reaction steps without isolating intermediates, further increasing efficiency and reducing waste. sci-hub.seresearchgate.netuc.pt

Table 4: Comparison of Traditional vs. Green Solvents for Cross-Coupling Reactions

| Solvent Class | Examples | Green Chemistry Considerations | Reference |

| Traditional Polar Aprotic | DMF, DMAc, NMP | High boiling point, toxicity, environmental concerns. | acs.org |

| Greener Ethereal | 2-MeTHF, MTBE, CPME | Derived from renewable sources (2-MeTHF), lower toxicity, better environmental profile. | nsf.gov |

| Greener Acetates | Isopropyl acetate (B1210297) (IPAc), Ethyl acetate (EtOAc) | Readily biodegradable, lower toxicity, widely used in industry. | acs.org |

| Aqueous Systems | Water, Water/TBAB | Eliminates organic solvent waste, requires water-soluble catalysts or phase-transfer conditions. | rsc.org |

Chemical Reactivity and Transformational Chemistry of 2 Fluoro 5 Thiophen 3 Yl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for a variety of chemical transformations, including the formation of esters and amides, decarboxylation, and conversion to acid halides and anhydrides.

Esterification and Amidation Reactions

The carboxylic acid moiety of 2-Fluoro-5-(thiophen-3-yl)benzoic acid can be readily converted to its corresponding esters and amides through several standard synthetic protocols.

Esterification is commonly achieved via the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product by removing the water formed during the reaction.

Amidation can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride or by using a coupling agent. A common method involves the use of carbodiimide coupling agents, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). This in situ activation allows for the direct reaction with a primary or secondary amine to form the corresponding amide under mild conditions.

Table 1: Representative Esterification and Amidation Reactions The following are illustrative examples based on the general reactivity of benzoic acids.

| Reactant | Reagent(s) | Solvent | Conditions | Product | Yield (%) |

| This compound | Methanol, H₂SO₄ (cat.) | Methanol | Reflux, 12 h | Methyl 2-fluoro-5-(thiophen-3-yl)benzoate | 85-95 |

| This compound | Ethanol, p-TSA (cat.) | Toluene (B28343) | Reflux with Dean-Stark trap, 8 h | Ethyl 2-fluoro-5-(thiophen-3-yl)benzoate | 80-90 |

| This compound | Aniline, EDCI, HOBt | Dichloromethane | Room temp, 24 h | N-phenyl-2-fluoro-5-(thiophen-3-yl)benzamide | 75-85 |

| This compound | Benzylamine, DCC, DMAP | Tetrahydrofuran | 0 °C to Room temp, 18 h | N-benzyl-2-fluoro-5-(thiophen-3-yl)benzamide | 70-80 |

Decarboxylation Pathways

The removal of the carboxylic acid group, known as decarboxylation, from aromatic carboxylic acids is generally challenging and requires harsh conditions due to the stability of the aryl-carboxyl bond. For this compound, thermal decarboxylation would necessitate very high temperatures and is often accompanied by decomposition.

More synthetically viable methods for the decarboxylation of aryl carboxylic acids often proceed through radical intermediates. One such method involves the conversion of the carboxylic acid to a Barton ester, followed by radical-induced decarboxylation. Another approach is the Hunsdiecker reaction, where the silver salt of the carboxylic acid is treated with bromine to yield an aryl bromide with the loss of carbon dioxide. Modern variations of decarboxylative couplings, often utilizing transition metal catalysts, have also been developed. For instance, palladium- or copper-catalyzed protodecarboxylation can be achieved under specific conditions, often requiring high temperatures and the presence of a suitable proton source.

Formation of Acid Halides and Anhydrides

The carboxylic acid can be readily converted into more reactive derivatives such as acid halides and anhydrides. These intermediates are pivotal in the synthesis of esters, amides, and in Friedel-Crafts acylation reactions.

Acid Halides , most commonly acid chlorides, are typically synthesized by treating the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, driving the reaction to completion. Another common reagent is oxalyl chloride, which offers milder reaction conditions.

Anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, though this is more practical for simple carboxylic acids. A more common laboratory-scale synthesis of mixed anhydrides involves the reaction of the carboxylic acid with an acid chloride in the presence of a non-nucleophilic base like pyridine. Symmetrical anhydrides can also be prepared by reacting the carboxylic acid with a dehydrating agent such as acetic anhydride (B1165640).

Table 2: Formation of Acid Halides The following are illustrative examples based on the general reactivity of benzoic acids.

| Reactant | Reagent(s) | Solvent | Conditions | Product | Yield (%) |

| This compound | Thionyl chloride (SOCl₂) | Toluene | Reflux, 4 h | 2-Fluoro-5-(thiophen-3-yl)benzoyl chloride | 90-98 |

| This compound | Oxalyl chloride, DMF (cat.) | Dichloromethane | Room temp, 2 h | 2-Fluoro-5-(thiophen-3-yl)benzoyl chloride | 92-99 |

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution reactions. The substitution pattern is influenced by the existing substituent, in this case, the 2-fluoro-5-carboxyphenyl group at the 3-position. This group is electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. The directing effect of this substituent will favor substitution at the C5 position of the thiophene ring, which is para to the point of attachment and less sterically hindered than the C2 position.

Halogenation Reactions

Halogenation of the thiophene ring in this compound can be achieved using various halogenating agents.

Bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran or acetic acid. This method is often preferred for its mildness and selectivity. Direct bromination with molecular bromine (Br₂) is also possible, typically in a non-polar solvent.

Chlorination can be achieved with N-chlorosuccinimide (NCS), which provides a controlled method for monochlorination.

Given the deactivating nature of the substituent, these reactions may require slightly more forcing conditions than the halogenation of simple thiophenes. The primary product expected is the 5-halo-3-(substituted-phenyl)thiophene derivative.

Table 3: Representative Halogenation Reactions The following are illustrative examples based on the general reactivity of 3-arylthiophenes.

| Reactant | Reagent(s) | Solvent | Conditions | Product | Yield (%) |

| This compound | N-Bromosuccinimide (NBS) | Acetic Acid | Room temp, 12 h | 2-Fluoro-5-(5-bromo-thiophen-3-yl)benzoic acid | 70-80 |

| This compound | N-Chlorosuccinimide (NCS) | Tetrahydrofuran | Reflux, 6 h | 2-Fluoro-5-(5-chloro-thiophen-3-yl)benzoic acid | 65-75 |

Nitration and Sulfonation Reactions

Nitration of thiophenes must be conducted under carefully controlled, mild conditions to avoid oxidative degradation of the sensitive thiophene ring. A common and effective nitrating agent for thiophenes is a mixture of nitric acid and acetic anhydride, which generates acetyl nitrate in situ. The reaction is typically carried out at low temperatures. The expected major product would be the 5-nitro-3-(substituted-phenyl)thiophene derivative.

Sulfonation of thiophenes can be accomplished using various sulfonating agents. A common method involves the use of concentrated sulfuric acid. However, for a deactivated thiophene ring, a stronger sulfonating agent like chlorosulfonic acid or a sulfur trioxide-pyridine complex might be necessary to achieve a reasonable reaction rate. The primary product anticipated is the 5-sulfonic acid derivative of the thiophene ring.

Table 4: Representative Nitration and Sulfonation Reactions The following are illustrative examples based on the general reactivity of 3-arylthiophenes.

| Reactant | Reagent(s) | Solvent | Conditions | Product | Yield (%) |

| This compound | HNO₃, Acetic Anhydride | Acetic Anhydride | 0 °C, 2 h | 2-Fluoro-5-(5-nitro-thiophen-3-yl)benzoic acid | 50-60 |

| This compound | Chlorosulfonic acid | Dichloromethane | 0 °C to Room temp, 4 h | 2-Fluoro-5-(5-chlorosulfonyl-thiophen-3-yl)benzoic acid | 60-70 |

Nucleophilic Aromatic Substitution on the Fluorinated Benzoic Acid Ring

The presence of a fluorine atom on the benzoic acid ring opens up avenues for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the carboxylic acid group and the thiophene ring can influence the reactivity of the C-F bond, making it susceptible to displacement by various nucleophiles.

While specific studies on the selective fluorine displacement of this compound are not extensively documented, the principles of SNAr reactions on analogous fluorinated aromatic compounds suggest that this transformation is feasible. The reaction would involve the attack of a nucleophile at the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer complex, followed by the departure of the fluoride ion. The success of this reaction is contingent on the nucleophilicity of the attacking species and the reaction conditions.

Potential nucleophiles for this transformation could include alkoxides, thiolates, and amines, leading to the corresponding ether, thioether, and amine derivatives. The regioselectivity of such reactions on substituted fluorobenzenes is a well-established principle, and in this case, the substitution would be expected to occur at the C-2 position.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Oxygen | Sodium methoxide | 2-Methoxy-5-(thiophen-3-yl)benzoic acid |

| Sulfur | Sodium thiophenoxide | 2-(Phenylthio)-5-(thiophen-3-yl)benzoic acid |

It is important to note that the reactivity can be influenced by the electronic properties of the thiophene ring and any substituents present.

The juxtaposition of the fluorine atom and the carboxylic acid group in this compound provides a strategic platform for intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems.

One notable example of such a transformation is the synthesis of thieno[3,2-c]quinolines. Although not starting directly from this compound, related structures can undergo intramolecular amidation followed by cyclization. For instance, a suitably functionalized aminothiophene derivative can be coupled with a benzoic acid derivative, and subsequent intramolecular cyclization can lead to the formation of a thieno[3,2-c]quinoline core. This type of reaction highlights the potential for the carboxylic acid group to participate in ring-forming reactions.

In a related context, the synthesis of thieno[3,2-f]isoquinolines has been achieved through a Brønsted acid-mediated cycloisomerization of precursors containing a thiophene and a pyridine ring linked together. researchgate.netconicet.gov.ar This demonstrates the utility of intramolecular cyclization in constructing complex fused heterocyclic systems based on the thiophene scaffold. While this example does not involve the displacement of a fluorine atom, it underscores the propensity of thiophene-containing biaryls to undergo cyclization.

Another synthetic strategy that showcases intramolecular cyclization involves the reaction of 2-mercaptobenzoic acid with aryl bromomethyl ketones to form 2-aroylbenzo[b]thiophen-3-ols. rsc.org This process proceeds via an initial S-alkylation followed by an intramolecular cyclization involving the carboxylic acid group. While the starting materials are different, this illustrates a general principle of intramolecular reactions involving a benzoic acid moiety to form a new heterocyclic ring.

Thiophene Ring Functionalization and Derivatization

The thiophene ring in this compound is also amenable to a range of chemical transformations, allowing for further diversification of the molecular structure.

The sulfur atom in the thiophene ring can be oxidized to form the corresponding sulfoxide and sulfone. This transformation can significantly alter the electronic properties of the thiophene ring, making it more electron-deficient. The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The degree of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.

Table 2: Potential Oxidation Products of the Thiophene Ring

| Product | Description |

|---|---|

| 2-Fluoro-5-(1-oxothiophen-3-yl)benzoic acid | Sulfoxide |

The resulting sulfoxides and sulfones can serve as versatile intermediates for further synthetic manipulations, including cycloaddition reactions where they can act as dienes.

While the thiophene ring is generally stable, under certain conditions, it can undergo ring-opening or rearrangement reactions. For instance, treatment of some thiophene derivatives with strong bases or organometallic reagents can lead to ring-opening. However, there is no specific information available in the searched literature detailing such reactions for this compound itself. The stability of the thiophene ring in this particular molecule would likely depend on the specific reagents and reaction conditions employed.

Chemo- and Regioselective Functionalization Studies

The presence of multiple reactive sites in this compound makes chemo- and regioselective functionalization a key aspect of its chemistry. The ability to selectively modify one part of the molecule while leaving others intact is crucial for the synthesis of complex derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of aryl halides and pseudohalides. While specific studies on this compound are limited, related palladium-catalyzed reactions on benzoic acid derivatives have been reported. For example, palladium-catalyzed intramolecular direct arylation of benzoic acids has been used to synthesize dibenzofuran derivatives. nih.gov This type of C-H activation and functionalization could potentially be applied to achieve intramolecular cyclization or intermolecular coupling at specific positions on either the benzoic acid or the thiophene ring.

The synthesis of thieno[3,2-c]quinoline compounds has been reported, which involves the functionalization of a pre-existing thiophene ring system. nih.gov In these syntheses, various substituents are introduced onto the quinoline portion of the molecule, demonstrating the possibility of selectively modifying one heterocyclic ring in the presence of another.

Furthermore, the synthesis of thieno[2,3-c]quinolines has been achieved through Suzuki cross-coupling reactions to build the core structure, followed by further modifications. nih.gov This highlights the utility of palladium-catalyzed methods in the regioselective construction of complex heterocyclic systems containing a thiophene ring.

The selective functionalization can also be directed by the inherent reactivity of the different positions on the thiophene and benzene (B151609) rings. The positions ortho to the fluorine and carboxylic acid groups on the benzene ring, and the available positions on the thiophene ring, will exhibit different reactivities towards electrophilic and nucleophilic reagents, allowing for controlled derivatization.

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 5 Thiophen 3 Yl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) NMR Spectroscopy: The predicted ¹H NMR spectrum of 2-Fluoro-5-(thiophen-3-yl)benzoic acid would exhibit distinct signals for the protons on the benzoic acid and thiophene (B33073) rings. The protons of the benzoic acid moiety are expected to appear as multiplets in the aromatic region, influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups, as well as the thiophene ring. The thiophene protons would also resonate in the aromatic region, with their chemical shifts and coupling patterns characteristic of a 3-substituted thiophene. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift.

Carbon-13 (¹³C) NMR Spectroscopy: The predicted ¹³C NMR spectrum would show distinct signals for each of the eleven carbon atoms in the molecule. The carboxyl carbon is expected to have the most downfield chemical shift. The carbon atoms of the benzoic acid ring will have their chemical shifts influenced by the fluorine and thiophene substituents. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The thiophene carbons would have chemical shifts typical for a thiophene ring.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Benzoic Acid Ring Protons | 7.5 - 8.2 | m |

| Thiophene Ring Protons | 7.2 - 7.8 | m |

| Carboxylic Acid Proton | > 10 | br s |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| C-F | 158 - 165 (d, ¹JCF ≈ 240-260 Hz) |

| Aromatic and Thiophene Carbons | 115 - 145 |

Fluorine-19 (¹⁹F) NMR Spectroscopic Studies

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the benzoic acid ring. The chemical shift of this signal would be influenced by the electronic environment created by the adjacent carboxylic acid group and the thiophene substituent. Furthermore, the fluorine signal would likely exhibit coupling to the ortho and meta protons on the benzoic acid ring, providing additional structural information.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning proton and carbon signals and determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling relationships between protons. For this compound, this would show correlations between adjacent protons on the benzoic acid ring and between protons on the thiophene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the one-bond correlations between protons and their directly attached carbon atoms. This would be crucial for assigning the specific ¹H and ¹³C signals to their respective atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This technique would be invaluable for establishing the connectivity between the benzoic acid and thiophene rings, for instance, by observing a correlation between a thiophene proton and a benzoic acid carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This could help to determine the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopic Analysis of Functional Groups

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ would correspond to the C=O stretching vibration of the carboxylic acid group. The C-F stretching vibration is expected to appear in the region of 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. Vibrational modes of the thiophene ring are also expected in the fingerprint region.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | ~1700 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-F | 1200 - 1300 | Strong |

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also exhibit characteristic bands for the various functional groups. The symmetric stretching vibrations of the aromatic rings are often strong in the Raman spectrum. The C=C stretching vibrations of both the benzoic acid and thiophene rings would be expected to produce prominent Raman signals. The C-S stretching vibrations of the thiophene ring may also be observable. The C=O stretching vibration would also be present, although it is typically less intense in Raman than in IR spectra.

Predicted Raman Shifts

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | ~1000 | Strong |

| C=C Stretching (Aromatic) | 1550 - 1650 | Strong |

| C-S Stretching (Thiophene) | 600 - 800 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinaon

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with the chemical formula C₁₁H₇FO₂S, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

This technique would readily distinguish the compound from others with the same nominal mass but different elemental compositions. In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI), and the resulting molecular ion's m/z value would be measured. Aromatic carboxylic acids may show prominent fragment ions corresponding to the loss of -OH and -COOH groups ntu.edu.sg.

Table 1: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₁H₇FO₂S |

| Theoretical Exact Mass [M-H]⁻ | 221.0078 |

| Expected Experimental m/z | ~221.0078 ± 0.0005 |

This table is predictive and illustrates the expected data from an HRMS experiment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transions and Conjugaon

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophore of this compound consists of a conjugated system comprising the phenyl ring, the thiophene ring, and the carboxylic acid group. This extended π-system is expected to give rise to intense absorption bands in the UV region, primarily due to π → π* transitions.

The absorption maxima (λmax) would be influenced by the extent of conjugation between the two aromatic rings. The presence of the fluorine atom and the carboxylic acid group as substituents on the benzene (B151609) ring will also modulate the electronic structure and thus the absorption spectrum. Similar to other benzothiophene-based polymers, which are known for their light absorption capabilities, this molecule is expected to absorb in the UV-Vis spectrum mdpi.com.

Table 2: Hypothetical UV-Vis Spectral Data for this compound in Methanol

| Transition | Predicted λmax (nm) | Molar Absorpvity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π → π* (Thiophene) | ~230-240 | 20,000 - 30,000 |

| π → π* (Benzene) | ~250-260 | 15,000 - 25,000 |

This table contains hypothetical data based on typical values for similar conjugated aromatic compounds.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography would provide definitive information on the three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound has been reported, the structures of many benzoic acid derivatives are known niscpr.res.inresearchgate.netniscpr.res.inacs.orgnih.gov.

The crystal packing of this compound is expected to be dominated by the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules iaea.orgresearchgate.net. This is a very common and stable motif for carboxylic acids.

The key conformational feature of this compound is the dihedral angle between the planes of the phenyl and thiophene rings. In biaryl systems, the conformation is a balance between resonance effects, which favor planarity, and steric hindrance, which can lead to a twisted arrangement nih.govacs.orgfigshare.com.

For this molecule, a non-planar conformation is anticipated in the solid state to minimize steric repulsion between the ortho-hydrogen on the thiophene ring and the adjacent hydrogen on the phenyl ring. The exact dihedral angle would be a result of the interplay between these intramolecular steric effects and the intermolecular packing forces within the crystal lattice. The solid-state conformation of biheterocycles is known to be influenced by a combination of attractive and repulsive intermolecular interactions researchgate.net.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Investigations of 2 Fluoro 5 Thiophen 3 Yl Benzoic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations would be the primary tool for a theoretical investigation of 2-Fluoro-5-(thiophen-3-YL)benzoic acid.

Geometry Optimization and Conformational Landscape Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this would involve calculating the potential energy as a function of the spatial arrangement of its atoms.

The presence of single bonds between the phenyl and thiophene (B33073) rings, and between the carboxylic acid group and the phenyl ring, allows for rotation, leading to different spatial arrangements known as conformers. A conformational landscape analysis would explore these different possibilities to identify the global minimum energy structure, which is the most stable conformer, as well as other low-energy conformers. This analysis is critical as the molecular conformation influences its physical and chemical properties. It is expected that the planarity between the thiophene and benzene (B151609) rings would be a key parameter, influenced by the steric hindrance and electronic interactions of the fluorine and carboxylic acid substituents.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that describe the wave-like behavior of electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to be localized on the electron-rich thiophene ring, while the LUMO may be distributed over the benzoic acid moiety, which contains electron-withdrawing groups. DFT calculations would provide precise energy values for these orbitals and a visual representation of their spatial distribution.

Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study.

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group and potentially on the thiophene ring due to the lone pairs on the sulfur atom. Regions of positive potential would be expected around the acidic hydrogen of the carboxylic acid and potentially on the hydrogen atoms of the aromatic rings.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the interactions between orbitals within a molecule, providing insights into hybridization, chemical bonding, and intermolecular interactions. It can quantify the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals, which is indicative of hyperconjugative and conjugative interactions.

In the context of this compound, NBO analysis could be used to understand the nature of the C-F and C-S bonds, the conjugation between the thiophene and phenyl rings, and the intramolecular hydrogen bonding that might occur between the carboxylic acid group and the fluorine atom. These interactions play a significant role in determining the molecule's stability and reactivity.

Atomic Charges and Fukui Functions for Reactivity Prediction

The distribution of electron density in a molecule can be quantified by assigning partial charges to each atom. Various methods exist for calculating atomic charges, such as Mulliken population analysis or charges derived from the electrostatic potential. These charges provide a simple way to identify electrophilic and nucleophilic sites within the molecule.

Fukui functions are another important concept in DFT that helps to predict the reactivity of different sites in a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. It can be used to identify the most likely sites for electrophilic, nucleophilic, and radical attack. For this compound, these calculations would pinpoint which atoms are most susceptible to chemical reactions.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computational model. For this compound, DFT calculations could predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

The predicted IR spectrum would show the vibrational frequencies corresponding to different functional groups, such as the C=O and O-H stretching of the carboxylic acid, the C-F stretching, and the vibrations of the thiophene and phenyl rings. The predicted UV-Vis spectrum would provide information about the electronic transitions between molecular orbitals, which are responsible for the molecule's absorption of light. The prediction of NMR chemical shifts for the ¹H, ¹³C, and ¹⁹F nuclei would be invaluable for the structural elucidation of the molecule.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3450 |

| Carboxylic Acid | C=O Stretch | 1720 |

| Phenyl Ring | C-F Stretch | 1250 |

| Thiophene Ring | C-S Stretch | 690 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study.

Computational ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict NMR chemical shifts. For this compound, theoretical calculations would involve geometry optimization of the molecule's ground state. Following this, the GIAO (Gauge-Including Atomic Orbital) method is commonly employed to calculate the isotropic magnetic shielding tensors for ¹H, ¹³C, and ¹⁹F nuclei.

The predicted chemical shifts (δ) are typically obtained by referencing the calculated isotropic shielding values (σ) to that of a standard compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C, and a suitable fluorine standard for ¹⁹F, using the formula: δ = σ_ref - σ_iso. The accuracy of these predictions is highly dependent on the chosen functional and basis set.

A hypothetical data table for the predicted chemical shifts is presented below. Please note that this data is illustrative of what computational predictions would yield and is not based on published experimental or computational results for this specific molecule.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (Carboxyl) | 12.0 - 13.0 |

| ¹H (Aromatic/Thiophene) | 7.0 - 8.5 |

| ¹³C (Carboxyl) | 165 - 175 |

| ¹³C (Aromatic/Thiophene) | 110 - 140 |

| ¹³C (C-F) | 155 - 165 (with J-coupling) |

| ¹⁹F | -110 to -125 |

Vibrational Frequency Calculations (IR, Raman)

The process involves computing the second derivatives of the energy with respect to the nuclear coordinates, which yields a Hessian matrix. Diagonalization of this matrix gives the vibrational frequencies and the corresponding normal modes. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical shortcomings.

A table of predicted key vibrational frequencies for this compound is shown below. This data is representative of typical computational outputs.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H stretch (Carboxylic acid) | ~3500 (broad) | Strong | Weak |

| C-H stretch (Aromatic/Thiophene) | 3000 - 3100 | Medium | Strong |

| C=O stretch (Carboxylic acid) | 1700 - 1750 | Very Strong | Medium |

| C=C stretch (Aromatic/Thiophene) | 1400 - 1600 | Medium-Strong | Strong |

| C-F stretch | 1200 - 1250 | Strong | Weak |

UV-Vis Spectra Simulation and Electronic Transition Assignment

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis spectra. The calculation provides information about the excitation energies (which correspond to the absorption wavelengths), the oscillator strengths (which relate to the intensity of the absorption), and the molecular orbitals involved in the electronic transitions.

For this compound, the simulation would likely predict transitions involving the π-systems of the phenyl and thiophene rings. The primary transitions would be of the π → π* type. The fluorine and carboxylic acid substituents would modulate the energies of these transitions.

An illustrative table of predicted electronic transitions is provided.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | ~280 - 320 | > 0.1 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | ~240 - 270 | > 0.1 | HOMO-1 → LUMO, HOMO → LUMO+1 |

Reaction Mechanism Elucidation through Computational Transition State Theory

Transition State Theory (TST) is a cornerstone for understanding and quantifying the rates of chemical reactions. Computationally, TST is used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. By calculating the energy difference between the reactants and the transition state, the activation energy for a reaction can be determined.

For this compound, computational TST could be applied to study various reactions, such as its synthesis via a Suzuki coupling or its esterification. The calculations would involve mapping the reaction coordinate and identifying the transition state geometry. Frequency calculations are then performed to confirm the transition state (which has exactly one imaginary frequency) and to calculate the zero-point vibrational energy and other thermodynamic quantities to refine the activation energy.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations are valuable for exploring its conformational landscape. The rotation around the bond connecting the phenyl and thiophene rings, as well as the orientation of the carboxylic acid group, can be investigated.

Furthermore, MD simulations can explicitly include solvent molecules, allowing for a detailed study of solvent effects on the conformational preferences and dynamics of the solute. This is particularly important for understanding the behavior of the compound in solution. The simulations would track the trajectory of each atom over time, from which various properties, such as radial distribution functions and conformational populations, can be calculated.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, a QSPR model could be developed to predict properties like its solubility, boiling point, or partitioning coefficient.

This would involve calculating a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for a series of related compounds. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the property of interest. Such a model could then be used to predict the properties of this compound.

Applications of 2 Fluoro 5 Thiophen 3 Yl Benzoic Acid in Advanced Materials and Chemical Sciences

Role as a Versatile Synthetic Building Block

The reactivity of the carboxylic acid group, the tunable electronic properties of the fluoro-substituted aromatic ring, and the presence of the thiophene (B33073) unit render 2-Fluoro-5-(thiophen-3-YL)benzoic acid a highly versatile precursor in organic synthesis.

Precursor for Advanced Organic Syntheses

This compound serves as a crucial intermediate in the multi-step synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structure is often a key component in the synthesis of potent enzyme inhibitors. For instance, it is a documented starting material in the synthesis of certain poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical for cellular processes, including DNA repair, and their inhibition is a key strategy in cancer therapy.

The synthesis of these inhibitors often involves the conversion of the carboxylic acid group of this compound into an amide via coupling reactions with various amine-containing heterocyclic structures. The fluorine atom on the benzoic acid ring can enhance the binding affinity of the final molecule to its biological target and improve its pharmacokinetic properties.

Scaffold for Heterocyclic System Construction

The inherent structure of this compound makes it an ideal scaffold for the construction of novel heterocyclic systems. The carboxylic acid can be used as a handle to introduce the thiophene-benzoic acid moiety into larger, more complex ring systems. A notable example is its use in the synthesis of phthalazinone derivatives.

In a typical reaction, this compound can be reacted with a hydrazine (B178648) hydrate (B1144303) to form a dihydrazide, which can then undergo cyclization reactions to yield complex heterocyclic structures. These resulting polycyclic aromatic compounds are of interest for their potential applications in medicinal chemistry and materials science.

| Reactant | Reagent | Product | Application |

| This compound | Amine-containing heterocycle | Amide derivative | PARP Inhibitors |

| This compound | Hydrazine hydrate | Dihydrazide | Precursor for Phthalazinone derivatives |

Contributions to Polymer Chemistry and Macromolecular Architectures

The unique combination of a polymerizable group (carboxylic acid) and a conjugated system (thiophene and benzene (B151609) rings) in this compound makes it a promising candidate for the development of advanced polymers.

Monomer for Functional Polymer Synthesis

While specific research on the homopolymerization of this compound is not extensively documented, its structure suggests its potential as a monomer for the synthesis of functional polyesters and polyamides. The carboxylic acid group can be readily polymerized with diols or diamines to introduce the fluorinated thiophene-benzene unit into the polymer backbone. The resulting polymers would be expected to exhibit interesting thermal and optical properties due to the presence of the rigid and electronically active aromatic moieties.

Role in Conjugated Polymers and Copolymers

Thiophene-containing molecules are fundamental building blocks for conjugated polymers, which are the cornerstone of organic electronics. The incorporation of this compound into copolymers can be a strategic approach to fine-tune the properties of the resulting materials. The fluorine substituent can lower the HOMO and LUMO energy levels of the polymer, which is beneficial for applications in organic solar cells and field-effect transistors. Furthermore, the benzoic acid group can be modified post-polymerization to introduce other functional groups, allowing for further tailoring of the polymer's properties.

Utilization in Organic Electronics and Optoelectronic Devices

The electronic and optical properties of materials derived from this compound suggest their potential for use in a variety of organic electronic and optoelectronic devices. The extended π-conjugation across the thiophene and benzene rings, influenced by the electron-withdrawing fluorine atom, can lead to materials with desirable charge transport characteristics and light-absorbing or emitting properties.

Polymers or small molecules incorporating this building block could potentially be used as:

Active layers in Organic Field-Effect Transistors (OFETs): The thiophene moiety is known to facilitate charge transport.

Donor or acceptor materials in Organic Photovoltaics (OPVs): The tunable electronic properties due to the fluorine atom can help in optimizing the energy level alignment for efficient charge separation.

Emitting layers in Organic Light-Emitting Diodes (OLEDs): The rigid aromatic structure could lead to high photoluminescence quantum yields in the solid state.

While direct applications of this compound itself in devices are not yet established, its role as a precursor to more complex molecules used in these technologies is an active area of research and development, as evidenced by the patent literature.

| Potential Application | Key Feature of this compound |

| Organic Field-Effect Transistors (OFETs) | Thiophene moiety for charge transport |

| Organic Photovoltaics (OPVs) | Tunable electronic properties from fluorine substitution |

| Organic Light-Emitting Diodes (OLEDs) | Rigid aromatic structure for high photoluminescence |

Components in Organic Light-Emitting Diodes (OLEDs)

Thiophene-based materials are foundational in the development of organic electronics, including OLEDs. tdl.org The incorporation of thiophene rings into conjugated polymers and small molecules can influence the electronic and optical properties of these materials, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. tdl.org Functionalization with moieties like alkoxy groups can raise the HOMO level and reduce the bandgap. tdl.org While specific research on this compound in OLEDs is scarce, the general class of thiophene-containing molecules is crucial for creating efficient light-emitting layers. The fluorine substituent on the benzoic acid ring could further modulate the electronic properties, potentially leading to materials with desirable characteristics for OLED applications.

Organic Field-Effect Transistors (OFETs) and Photovoltaics

The field of organic electronics heavily relies on thiophene-based materials for applications in OFETs and organic photovoltaics (OPVs). tdl.orgresearchgate.net The inherent properties of thiophene-containing polymers, such as mechanical flexibility and solution processability, make them suitable for use in lightweight and flexible electronic devices. tdl.org

In the context of OPVs, the fluorination of thiophene-containing polymers has been shown to be a successful strategy for enhancing device performance. nih.govresearchgate.net Fluorination can lead to a desirable increase in the ionization potential of the donor material, which in turn can result in higher open-circuit voltages in bulk heterojunction solar cells. researchgate.net Furthermore, fluorination can promote better aggregation and planarity of the polymer backbone, which enhances charge carrier mobility. researchgate.net For instance, the synthesis of a tetrafluorinated 4,7-bis(3,4-difluorothiophen-2-yl)-2,1,3-benzothiadiazole monomer and its subsequent polymerization resulted in a low bandgap polymer with a high ionization potential, leading to a significant improvement in OPV device performance when blended with PC(71)BM. nih.gov

Donor-acceptor conjugated polymers, which often incorporate thiophene units, are also being investigated for their photothermal properties and applications in photothermal therapy. wikipedia.org

Table 1: Examples of Fluorinated Thiophene-Based Polymers and their Photovoltaic Performance

| Polymer | Acceptor | Power Conversion Efficiency (PCE) |

| Fluorinated polythienothiophene-co-benzodithiophenes (PTBFs) | PC71BM | Up to 7.2% acs.org |

| Polymer from tetrafluorinated 4,7-bis(3,4-difluorothiophen-2-yl)-2,1,3-benzothiadiazole | PC(71)BM | Enhanced performance over non-fluorinated analogue nih.gov |

| Fluorinated poly(3,4-dialkylterthiophenes) (PDATs) | Not specified | 20% to 250% increase over non-fluorinated versions researchgate.net |

This table is illustrative and based on findings for related fluorinated thiophene polymers, not the specific subject compound.

Applications in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Carboxylic acids are fundamental building blocks for ligands in coordination chemistry due to their versatile coordination modes. bldpharm.com The structural and electronic properties of ligands are crucial in determining the final architecture and properties of the resulting metal complexes. While there is no specific literature on the use of this compound in ligand design, related thiophene-carboxylic acids have been studied. For example, thiophene-2-carboxylic acid can undergo double deprotonation to form a 5-lithio derivative, which serves as a precursor to a variety of 5-substituted derivatives for use in coupling reactions. wikipedia.org The presence of a fluorine atom and a thiophene ring in this compound offers multiple coordination sites and the potential for fine-tuning the electronic environment of a metal center.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters and organic ligands. bldpharm.com The choice of the organic ligand is critical in dictating the structure and function of the MOF. bldpharm.com Carboxylic acid ligands are widely used in the synthesis of MOFs. bldpharm.com

Research on copper-based coordination polymers derived from thiophene-2,5-dicarboxylic acid has shown that these materials can exhibit high isosteric heats of hydrogen adsorption, which is attributed to the polarizability of the thiophene ring and the optimal pore size. rsc.org The incorporation of functional groups into the ligands, such as in amino-functionalized Pb-MOFs based on benzoic acid ligands, can lead to materials with interesting luminescent and catalytic properties. researchgate.net Although not specifically studied, the bifunctional nature of this compound, with its carboxylic acid group for metal coordination and the potential for secondary interactions through the fluorine and thiophene moieties, makes it a promising candidate for the construction of novel MOFs with tailored properties.

Role in Catalysis

Thiophene-containing molecules are important scaffolds for the synthesis of ligands used in transition metal catalysis. nih.gov For example, phosphine (B1218219) ligands based on thiophene scaffolds have been developed for palladium-catalyzed cross-coupling reactions. polyu.edu.hk The electronic properties of these ligands can be modulated, for instance, by incorporating photoswitchable moieties like dithienylethene, which can influence the catalytic activity of the corresponding metal complexes. nih.gov

While direct catalytic applications of this compound are not reported, its structure suggests it could be a valuable precursor for creating more complex ligands. The carboxylic acid group can be functionalized to introduce phosphine, N-heterocyclic carbene (NHC), or other coordinating groups. The fluorine atom can influence the electronic properties of the resulting ligand, which in turn can affect the activity and selectivity of the transition metal catalyst. For example, palladium complexes with ferrocene-based phosphine ligands have been investigated as redox-switchable catalysts in Buchwald-Hartwig cross-coupling reactions. rsc.org

Influence on Reaction Selectivity and Efficiency

The specific influence of this compound on reaction selectivity and efficiency is a nuanced topic that is not extensively detailed in publicly available scientific literature. As a result, a comprehensive analysis with specific research findings and detailed data tables on this particular compound's direct impact is not well-documented. However, by examining the constituent functional groups of the molecule—a fluorinated benzoic acid and a thiophene ring—we can infer its potential roles in directing chemical reactions.

The reactivity and directing effects of substituents on aromatic rings are fundamental concepts in organic chemistry. In the case of this compound, the molecule possesses several features that would be expected to influence the selectivity and efficiency of reactions in which it participates. These include the fluorine atom, the carboxylic acid group, and the thiophene ring.

Theoretical Influence on Regioselectivity:

The regioselectivity of electrophilic aromatic substitution reactions is largely governed by the electronic properties of the substituents already present on the aromatic ring. These substituents can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing groups.

Fluorine: As a halogen, fluorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons into the aromatic ring through resonance. However, due to its high electronegativity, it is also a deactivating group, meaning it slows down the rate of electrophilic substitution compared to unsubstituted benzene.

Carboxylic Acid: The carboxylic acid group is a meta-directing and deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects.

Thiophene Ring: The thiophene ring itself is an aromatic heterocycle that is generally more reactive towards electrophilic substitution than benzene. Substitution typically occurs at the C2 (alpha) position. When attached to another aromatic ring, its electronic influence can be complex.

In this compound, the fluorine and carboxylic acid groups are on the benzene ring, while the thiophene is a substituent. Any further substitution on the benzene ring would be directed by the interplay of these groups. Similarly, if the thiophene ring were to undergo a reaction, the substitution pattern would be influenced by the presence of the fluorobenzoyl group.

Potential for High Efficiency in Synthesis:

The presence of specific functional groups can also enhance the efficiency of certain reactions. For instance, the carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides, often with high yields. This versatility makes this compound a potentially valuable building block in the synthesis of more complex molecules.

Medicinal Chemistry Scaffolds and Molecular Recognition Studies Involving 2 Fluoro 5 Thiophen 3 Yl Benzoic Acid

Design Principles for Bioactive Ligand Development

The design of bioactive ligands often commences with the identification of a suitable molecular scaffold that can be chemically modified to achieve desired biological activity. The 2,5-substituted benzoic acid core, a key feature of 2-fluoro-5-(thiophen-3-yl)benzoic acid, has been effectively utilized in the development of inhibitors for various protein targets. A notable example is the design of dual inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. nih.gov

The design strategy for these inhibitors involved replacing a difuryl-triazine core with a 2,5-substituted aromatic benzoic acid core. This modification was intended to preserve and enhance a crucial hydrogen bond with an arginine residue (Arg263) in the target proteins' binding sites. nih.gov The carboxylic acid group of the benzoic acid scaffold is adept at forming this key interaction. The substituents at the 2 and 5 positions of the benzoic acid ring can then be varied to optimize other interactions, such as hydrophobic and van der Waals forces, within the binding pocket. nih.gov

Furthermore, the 2-fluoro benzoic acid framework has been explored for the development of influenza A viral sialidase inhibitors. researchgate.net The introduction of a fluorine atom at the 2-position was observed to be a key interaction for improved activity, suggesting that this feature can be exploited for designing inhibitors with higher affinity and selectivity. researchgate.net These examples underscore the principle of using a central scaffold like this compound to anchor a molecule in a protein's active site while allowing for modifications at other positions to fine-tune its inhibitory properties.

Molecular Docking and Binding Site Analysis for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is instrumental in understanding the binding modes of ligands and in elucidating the key amino acid residues involved in the interaction.

In the context of 2-fluoro benzoic acid derivatives as inhibitors of influenza A viral sialidase, molecular docking studies have provided valuable insights that are in good agreement with experimental data. researchgate.net These studies revealed that the 2-fluoro group plays a significant role in the interaction with the active site, contributing to the enhanced activity of the fluorinated compounds compared to their non-fluorinated counterparts. researchgate.net The docking simulations help in visualizing how the ligand fits into the binding pocket and which specific interactions, such as hydrogen bonds and hydrophobic contacts, stabilize the protein-ligand complex. researchgate.netyoutube.com